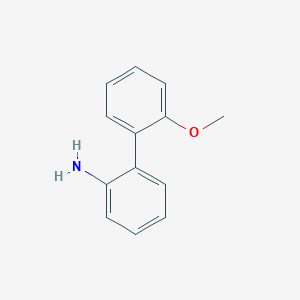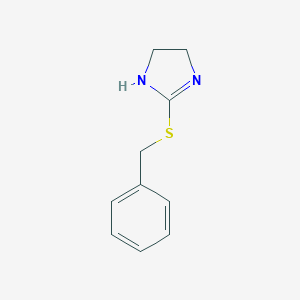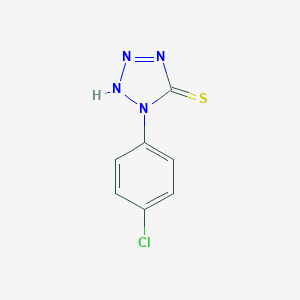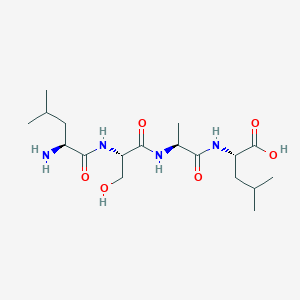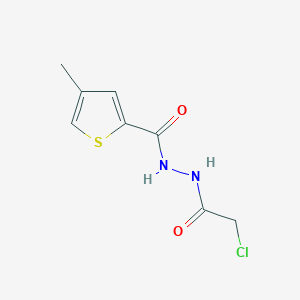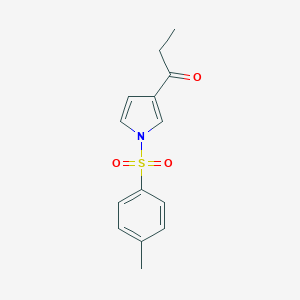
2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a quinazoline derivative that has been synthesized using different methods.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one involves a series of reactions starting from 2-nitrobenzaldehyde to obtain the final product.
Starting Materials
2-nitrobenzaldehyde, 2-aminobenzothiazole, 1-naphthylamine, thiourea, NaOH, HCl, ethanol, acetic acid, NaBH4, H2SO4, EtOH, Na2CO3, NaHCO3, NaCl, H2O
Reaction
Step 1: Reduction of 2-nitrobenzaldehyde to 2-amino-3-nitrobenzaldehyde using NaBH4 and H2SO4 in EtOH., Step 2: Reaction of 2-amino-3-nitrobenzaldehyde with 2-aminobenzothiazole in the presence of Na2CO3 and EtOH to obtain 2-(2-amino-3-nitrophenyl)benzo[d]thiazole., Step 3: Reduction of 2-(2-amino-3-nitrophenyl)benzo[d]thiazole using NaBH4 and H2SO4 in EtOH to obtain 2-(2-amino-3-aminophenyl)benzo[d]thiazole., Step 4: Reaction of 2-(2-amino-3-aminophenyl)benzo[d]thiazole with 1-naphthylamine in acetic acid to obtain 2-(2-amino-3-aminophenyl)-3-(1-naphthyl)benzo[d]thiazole., Step 5: Reaction of 2-(2-amino-3-aminophenyl)-3-(1-naphthyl)benzo[d]thiazole with thiourea in the presence of NaOH and HCl to obtain 2-mercapto-3-(1-naphthyl)benzo[d]thiazole., Step 6: Cyclization of 2-mercapto-3-(1-naphthyl)benzo[d]thiazole using NaHCO3 and HCl to obtain 2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one., Step 7: Purification of the final product using NaCl and H2O.
作用机制
The mechanism of action of 2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one is not fully understood. However, studies have shown that this compound induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It also inhibits the activity of certain enzymes that are involved in cancer cell proliferation.
生化和生理效应
2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one has been shown to have various biochemical and physiological effects. Studies have shown that this compound has antioxidant properties, which can help protect cells from oxidative damage. It has also been shown to have anti-inflammatory effects, which can help reduce inflammation in the body.
实验室实验的优点和局限性
One of the main advantages of using 2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one in lab experiments is its specificity towards cancer cells. This compound has been shown to have cytotoxic effects on cancer cells while sparing normal cells. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on 2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one. One direction is to explore its potential as a cancer therapy. Studies can be conducted to determine the optimal dosage and administration method for this compound in cancer treatment. Another direction is to investigate its potential as an antioxidant and anti-inflammatory agent. Studies can be conducted to determine its effectiveness in reducing oxidative stress and inflammation in the body.
In conclusion, 2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of scientific research.
科学研究应用
2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy.
属性
IUPAC Name |
3-naphthalen-1-yl-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2OS/c21-17-14-9-3-4-10-15(14)19-18(22)20(17)16-11-5-7-12-6-1-2-8-13(12)16/h1-11H,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYLLEHZXILBOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=CC=CC=C4NC3=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350490 |
Source


|
| Record name | 2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one | |
CAS RN |
22453-82-3 |
Source


|
| Record name | 2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

